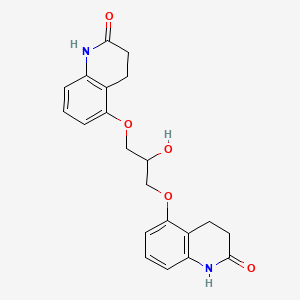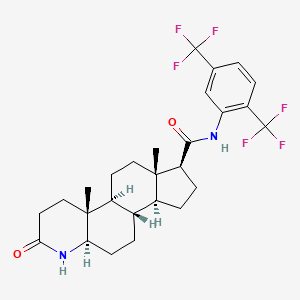
Dihydro Dutasteride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro Dutasteride is a metabolite of Dutasteride . Dutasteride is an oral synthetic 4-azasteroid commonly marketed under the trade name Avodart . It is a novel dual 5α-reductase inhibitor that works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner .
Molecular Structure Analysis
Dutasteride has a chemical formula of C27H30F6N2O2 and an average molecular weight of 528.5297 . The structure of Dutasteride includes a 4-azasteroid frame .
Applications De Recherche Scientifique
Benign Prostatic Hyperplasia Treatment
Specific Scientific Field
Urology and Oncology
Summary of the Application
Dutasteride is used in the clinical progression of benign prostatic hyperplasia (BPH) in asymptomatic men with enlarged prostates .
Methods of Application or Experimental Procedures
In a post hoc analysis of the four-year, double-blind Reduction by Dutasteride of Prostate Cancer Events (REDUCE) study, 1617 men with a prostate size >40 mL and baseline International Prostate Symptom Score (IPSS) <8 were randomized to receive either placebo or dutasteride 0.5 mg daily .
Results or Outcomes
A total of 464 (29%) participants experienced clinical progression of BPH, with 297 (36%) taking placebo and 167 (21%) taking dutasteride . Dutasteride significantly reduced the incidence of BPH clinical progression .
Controlled Delivery Using Dissolvable Microarrays
Specific Scientific Field
Pharmaceutics and Drug Delivery
Summary of the Application
Dutasteride is evaluated for its potential to be delivered in a controlled/sustained manner when formulated as a microarray .
Methods of Application or Experimental Procedures
Dissolvable microarrays were manufactured using a nanomilled suspension and were administered to rats at doses up to 0.32 mg/kg .
Results or Outcomes
Serum dutasteride was quantifiable for approximately 2 weeks after a single application . In silico modeling of the rat data predicted that, in humans, a once-weekly dose of 2 mg, given as a microarray, could deliver cumulative and therapeutically relevant levels of dutasteride .
Treatment of Androgenetic Alopecia
Specific Scientific Field
Dermatology
Summary of the Application
Dutasteride has been approved for the treatment of androgenetic alopecia since early 2000 . It has shown efficacy in reducing hair loss and stimulating hair growth in men with androgenetic alopecia .
Methods of Application or Experimental Procedures
5-alpha reductase inhibitors (5ARIs) like dutasteride act by blocking DHT production from adrenal and gonadal sources, leading to a substantial reduction in serum (around 70%) and prostate DHT levels (approximately 90%) .
Results or Outcomes
5ARIs are effective in women with hyperandrogenism and alopecia, with evidence also supporting their use in normoandrogenic postmenopausal women . Topical formulation of 5ARIs reduces unwanted side effects and may improve patient adherence to treatment .
Treatment of Acne Vulgaris
Summary of the Application
The application of 5ARIs for pharmacological treatment of acne vulgaris is promising .
Results or Outcomes
The application of 5ARIs for pharmacological treatment of acne vulgaris is promising, but requires further evaluation .
Safety And Hazards
Orientations Futures
Future studies should investigate the biochemical and physiological mechanisms that underlie the persistence of the adverse sexual side effects to determine why a subset of patients is afflicted with such persistence or irreversible adverse effects . Also, a better focus of clinical research is urgently needed to better define those subjects who are likely to be adversely affected by such agents .
Propriétés
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUHDIPAGREENV-QWBYCMEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Dutasteride | |
CAS RN |
164656-22-8 |
Source


|
| Record name | 1,2-Dihydrodutasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIHYDRODUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

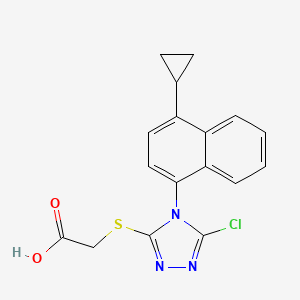
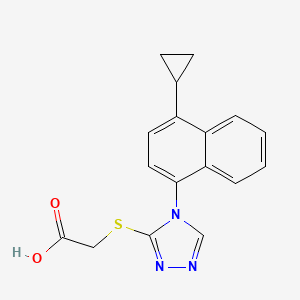
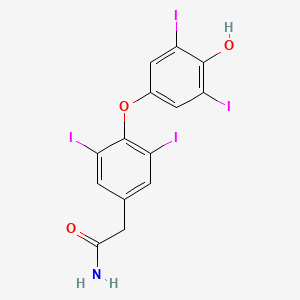

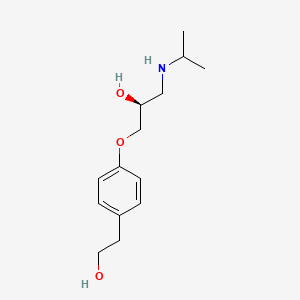
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)
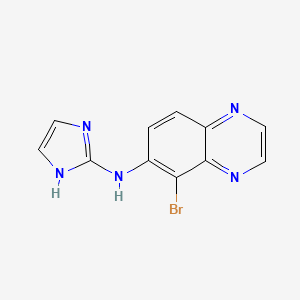
![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

